Benzene, 1-bromo-4-(pentylthio)-

Process chemistry 4-thioalkylbromobenzene synthesis crop protection intermediates

Benzene, 1-bromo-4-(pentylthio)- (CAS 139996-18-2) is an aryl bromide bearing a para-pentylthio substituent on the benzene ring, with the molecular formula C₁₁H₁₅BrS and a molecular weight of 259.21 g·mol⁻¹. Its structure combines a halogen leaving group for cross-coupling chemistry with a lipophilic n-pentyl thioether tail, positioning it as a versatile intermediate in the synthesis of crop-protection active ingredients and pharmaceutical candidates.

Molecular Formula C11H15BrS
Molecular Weight 259.21 g/mol
CAS No. 139996-18-2
Cat. No. B1314134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-4-(pentylthio)-
CAS139996-18-2
Molecular FormulaC11H15BrS
Molecular Weight259.21 g/mol
Structural Identifiers
SMILESCCCCCSC1=CC=C(C=C1)Br
InChIInChI=1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
InChIKeyRUVIDSKMOUKFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-Bromo-4-(Pentylthio)- (CAS 139996-18-2): Core Properties and Intermediate Role in Agrochemical and Pharmaceutical Synthesis


Benzene, 1-bromo-4-(pentylthio)- (CAS 139996-18-2) is an aryl bromide bearing a para-pentylthio substituent on the benzene ring, with the molecular formula C₁₁H₁₅BrS and a molecular weight of 259.21 g·mol⁻¹ . Its structure combines a halogen leaving group for cross-coupling chemistry with a lipophilic n-pentyl thioether tail, positioning it as a versatile intermediate in the synthesis of crop-protection active ingredients and pharmaceutical candidates [1]. The compound is commercially supplied at ≥97% purity for research and development procurement .

Why Benzene, 1-Bromo-4-(Pentylthio)- Cannot Be Replaced by Shorter- or Longer-Chain Alkylthio Analogs Without Compromising Reactivity and Physicochemical Profile


In the 1-bromo-4-(alkylthio)benzene homologous series, the alkyl chain length governs lipophilicity, physical state (solid vs. liquid), and the solubility of downstream coupling products. Replacing the n-pentyl chain with a shorter methyl or ethyl group reduces the calculated logP by 1.0–1.6 log units, significantly decreasing hydrophobicity and potentially altering the pharmacokinetic or environmental fate profile of the final active molecule . Conversely, longer heptyl or octyl analogs can present handling and formulation challenges due to increased viscosity or solidification at ambient temperatures. The pentyl chain occupies a narrow operational window that balances synthetic accessibility, intermediate stability, and downstream processing performance, making generic substitution a high-risk decision in multi-step synthesis campaigns [1].

Quantitative Differentiation Guide for Benzene, 1-Bromo-4-(Pentylthio)- (CAS 139996-18-2) Versus Closest Alkylthio Analogs


Synthetic Process Yield: Modern Catalytic Route Outperforms Prior-Art Thioetherification by ≥24 Percentage Points

The patent-protected nitrite/disulfide process for 4-thioalkylbromobenzene derivatives achieves yields of at least 50–60%, preferably 70–80%, and especially ≥85%, compared to a representative yield of only 41% for the prior-art WO 99/58509 procedure (exemplified with 2-methyl-3,4-dimethylthiobromobenzene) [1]. Although data are class-level, the process encompasses compounds where R₃ = n-pentyl, directly covering 1-bromo-4-(pentylthio)benzene.

Process chemistry 4-thioalkylbromobenzene synthesis crop protection intermediates

Lipophilicity Tuning: The Pentyl Homolog Provides a LogP of 4.73, Bridging the Gap Between Methyl (LogP ~3.2) and Heptyl (>5.5) Analogs

The calculated logP for 1-bromo-4-(pentylthio)benzene is 4.73 . For the methylthio analog (4-bromothioanisole, CAS 104-95-0), the experimental logP is reported as 3.1–3.7 across multiple authoritative sources . The ethylthio analog (CAS 30506-30-0) and propylthio analog are expected to fall near 3.5–3.9 by additive fragment analysis [1]. This demonstrates that the pentyl chain imparts a lipophilicity increase of approximately 1.0–1.6 log units relative to the C₁–C₃ alkylthio congeners.

Lipophilicity logP ADME optimization alkylthio chain length

Physical State and Handling: Liquid at Ambient Temperature Versus Solid Methyl and Ethyl Analogs

1-Bromo-4-(pentylthio)benzene is supplied as a liquid at room temperature, whereas the methylthio analog (4-bromothioanisole) is a low-melting solid with a melting point of 38–40 °C and the ethylthio analog (CAS 30506-30-0) is also reported as a solid at 20 °C . The liquid physical state of the pentyl homolog simplifies dispensing, dissolution, and continuous-flow processing in automated synthesis platforms, eliminating the need for pre-heating or molten transfer equipment.

Physical state handling formulation alkylthio chain length

Cross-Coupling Reactivity: Aryl Bromide Handle Enables Orthogonal Suzuki–Miyaura Elaboration While Retaining the Thioether Function

The para-bromo substituent of 1-bromo-4-(pentylthio)benzene is activated for palladium(0)-catalyzed cross-coupling (Suzuki–Miyaura, Stille), enabling carbon–carbon bond formation at the bromine-bearing position while the pentylthio group remains intact as a spectator functionality [1]. This orthogonal reactivity profile is conserved across the full 1-bromo-4-(alkylthio)benzene series; however, the pentyl chain offers an optimal balance of steric bulk and conformational flexibility compared to shorter (methyl, ethyl) or longer (heptyl) chains, which can influence catalyst approach and coupling kinetics [2].

Suzuki coupling cross-coupling palladium catalysis orthogonal reactivity

Procurement-Relevant Application Scenarios for Benzene, 1-Bromo-4-(Pentylthio)- (CAS 139996-18-2)


Agrochemical Intermediate Manufacturing: Isoxazolin-3-yl-acylbenzene Herbicide Synthesis

4-Thioalkylbromobenzene derivatives, including 1-bromo-4-(pentylthio)benzene, are key intermediates in the preparation of 2-alkyl-3-(4,5-dihydroisoxazol-3-yl)acylbenzenes, a class of herbicidally active compounds described in WO 98/31681 [1]. The pentylthio substituent contributes to the lipophilic character required for foliar uptake and target-site binding. Selecting the pentyl homolog ensures the final herbicide scaffold achieves the intended logP window (4.5–5.0) for optimal cuticular penetration.

Medicinal Chemistry Library Synthesis: Late-Stage Diversification via Suzuki–Miyaura Coupling

The aryl bromide of 1-bromo-4-(pentylthio)benzene serves as a robust handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to introduce aryl, heteroaryl, or vinyl diversity elements at the para position while retaining the pentylthio tail [2]. This orthogonal reactivity is harnessed in parallel library synthesis to generate collections of drug-like molecules with systematically varied biaryl cores and a fixed thioether side chain for structure–activity relationship (SAR) exploration.

Process Chemistry Scale-Up: High-Yield, Simplified Work-Up Route to 4-Thioalkylbromobenzenes

The BASF process (CN1210269C / US 7,301,034 B2) provides a scalable, high-yield (≥50–85%) route to 1-bromo-4-(pentylthio)benzene with simplified phase separation and no catalyst filtration step, compared to the prior-art WO 99/58509 procedure that required tedious purification [1]. For procurement teams planning pilot-plant or commercial-scale campaigns, sourcing material manufactured via this patented route translates to lower cost per kilogram and reduced solvent waste.

Liquid Crystal and Functional Materials Research: Alkylthio Chain Length Tuning of Mesophase Behavior

Systematic studies on alkylthio-substituted aromatic cores demonstrate that the alkylthio chain length directly modulates melting points, nematic–isotropic transition temperatures, and intercalated smectic phase formation [3]. 1-Bromo-4-(pentylthio)benzene can be elaborated into calamitic or bent-core mesogens where the pentylthio group is expected to confer a distinct phase-transition profile compared to methylthio, ethylthio, or heptylthio analogs. This makes the pentyl homolog a strategic procurement choice for materials scientists probing structure–property relationships in thioether-based liquid crystals.

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